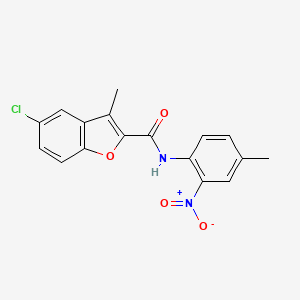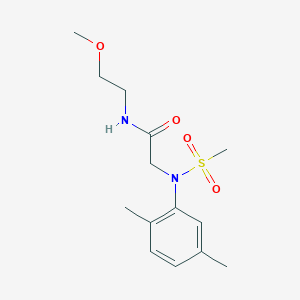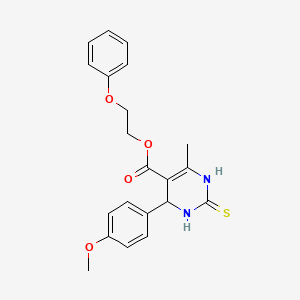
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as AMG-232 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用機序
The mechanism of action of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide involves the inhibition of the MDM2 protein, which is responsible for regulating the activity of the tumor suppressor protein p53. By inhibiting the activity of MDM2, AMG-232 promotes the activity of p53, which plays a critical role in preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide have been studied extensively in various in vitro and in vivo models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth and proliferation. Additionally, AMG-232 has also been shown to promote the activity of the immune system, which can help in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the primary advantages of using 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide in lab experiments is its specificity towards the MDM2 protein. This compound has been shown to have minimal off-target effects, making it an ideal candidate for studying the role of MDM2 in various cellular processes. However, one of the limitations of using AMG-232 is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research involving 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of AMG-232 in other diseases, such as neurodegenerative disorders and viral infections. Finally, research is also needed to understand the long-term effects of using this compound in humans and its potential for drug development.
合成法
The synthesis of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 5-chloro-3-methylbenzoic acid with thionyl chloride to form 5-chloro-3-methylbenzoyl chloride. The next step involves the reaction of 5-chloro-3-methylbenzoyl chloride with 2-nitroaniline to form 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)benzamide. Finally, the reaction of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)benzamide with potassium tert-butoxide and 2-chlorobenzofuran yields 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide.
科学的研究の応用
The scientific research community has shown great interest in studying the potential applications of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide in various fields. One of the primary research areas is cancer treatment, where AMG-232 has shown promising results in inhibiting the activity of the MDM2 protein, which is known to promote the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in treating autoimmune diseases, such as lupus and rheumatoid arthritis.
特性
IUPAC Name |
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-9-3-5-13(14(7-9)20(22)23)19-17(21)16-10(2)12-8-11(18)4-6-15(12)24-16/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWMKBNUGPUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-nitrophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5216363.png)

![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![N-methyl-2-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]ethanamine](/img/structure/B5216393.png)


![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)


![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)